3-(2-phenyl-1H-indol-3-yl)propanoic acid

Synthetic Chemistry Process Development Indole Functionalization

3-(2-Phenyl-1H-indol-3-yl)propanoic acid (CAS 62663‑27‑8) is a 2,3‑disubstituted indole derivative with the molecular formula C₁₇H₁₅NO₂ and a molecular weight of 265.31 g mol⁻¹. It belongs to the 2‑phenylindole subset, a structural class recognized as a privileged scaffold in drug discovery owing to its ability to bind multiple receptor types with high affinity.

Molecular Formula C17H15NO2
Molecular Weight 265.31 g/mol
CAS No. 62663-27-8
Cat. No. B1616026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-phenyl-1H-indol-3-yl)propanoic acid
CAS62663-27-8
Molecular FormulaC17H15NO2
Molecular Weight265.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)CCC(=O)O
InChIInChI=1S/C17H15NO2/c19-16(20)11-10-14-13-8-4-5-9-15(13)18-17(14)12-6-2-1-3-7-12/h1-9,18H,10-11H2,(H,19,20)
InChIKeyHLMMIHTXAONNJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Phenyl-1H-indol-3-yl)propanoic acid (CAS 62663-27-8): Chemical Identity and Core Properties for Procurement Evaluation


3-(2-Phenyl-1H-indol-3-yl)propanoic acid (CAS 62663‑27‑8) is a 2,3‑disubstituted indole derivative with the molecular formula C₁₇H₁₅NO₂ and a molecular weight of 265.31 g mol⁻¹ [1]. It belongs to the 2‑phenylindole subset, a structural class recognized as a privileged scaffold in drug discovery owing to its ability to bind multiple receptor types with high affinity [2]. The compound is commercially available as a research chemical from multiple suppliers with typical purity specifications ranging from 95% to 98% .

Why In‑Class Substitution of 3‑(2‑Phenyl‑1H‑indol‑3‑yl)propanoic Acid Cannot Be Assumed Equivalent


Within the indole‑3‑alkanoic acid family, even minor structural modifications produce pronounced differences in pharmacological profile. The extension from an acetic acid to a propionic acid side chain at the indole 3‑position was a critical design element in the development of selective COX‑2 inhibitors from the indomethacin template, with the propionic acid homologues exhibiting altered potency and selectivity relative to the acetic acid parent [1]. Simultaneously, substitution at the indole 2‑position (phenyl vs. methyl vs. hydrogen) governs steric and electronic interactions that modulate receptor binding and metabolic stability [2]. Consequently, the specific combination of a 2‑phenyl substituent and a 3‑propanoic acid chain in CAS 62663‑27‑8 confers physicochemical and biological properties that cannot be replicated by close analogs such as indole‑3‑acetic acid, 2‑methylindole‑3‑propanoic acid, or 1‑substituted regioisomers.

Quantitative Comparative Evidence for 3-(2-Phenyl-1H-indol-3-yl)propanoic acid in Scientific Selection


Synthesis Yield Advantage: Direct Comparison of Two Routes to the Target Compound

A reported synthetic route employing iodobenzene and 3‑indolepropionic acid delivers 3‑(2‑phenyl‑1H‑indol‑3‑yl)propanoic acid with an isolated yield of approximately 75% . In contrast, the alternative route via phenylhydrazine and 4‑benzoylbutyric acid (Fischer indole synthesis) produces the same compound with a lower effective yield due to additional purification requirements and regioisomer formation . This ~75% benchmark provides procurement specialists with a quantitative reference for evaluating custom synthesis quotations — a vendor offering a route yielding significantly less than this may indicate suboptimal process conditions.

Synthetic Chemistry Process Development Indole Functionalization

Purity Tier Differentiation Across Commercial Suppliers

Commercially available batches of 3‑(2‑phenyl‑1H‑indol‑3‑yl)propanoic acid are offered at two distinct purity tiers: 95% (standard grade) and 98% (high‑purity grade) . The 95% tier is provided by suppliers such as AKSci and Bidepharm, while MolCore specifies ≥98% (NLT 98%) . For procurement decisions, this 3‑percentage‑point purity difference translates to a maximum impurity burden of 5% versus 2%, a factor that can critically impact the reliability of structure‑activity relationship (SAR) studies, biological assay reproducibility, and crystallization success.

Quality Control Procurement Analytical Chemistry

Chemical Property Differentiation: LogP and Topological Polar Surface Area vs. Closest Analogs

The target compound exhibits a calculated LogP (XLogP3‑AA) of 3.5 and a topological polar surface area (TPSA) of 53.09 Ų [1]. When compared to the acetic acid homolog 2‑(2‑phenyl‑1H‑indol‑3‑yl)acetic acid (CAS 4662‑03‑7), which has a computed LogP of approximately 2.9–3.1 and a comparable TPSA, the propanoic acid extension increases lipophilicity by roughly 0.4–0.6 LogP units while preserving hydrogen‑bonding capacity . This shift in lipophilicity is expected to influence membrane permeability, protein binding, and metabolic clearance in ways not observable with the acetic acid homolog.

Physicochemical Properties Drug‑Likeness ADME Prediction

Functional Group Differentiation: Propanoic Acid vs. Acetic Acid Side Chain in COX‑2 Inhibitor Design

In the systematic development of indole‑based COX‑2 inhibitors, extending the acetic acid side chain of indomethacin analogs to a propionic acid chain was a deliberate structural modification that yielded compounds with potent and highly selective COX‑2 inhibition [1]. While the acetic acid series (typified by indomethacin) exhibits mixed COX‑1/COX‑2 inhibition with associated gastrointestinal toxicity, the propionic acid homologues demonstrated anti‑inflammatory efficacy in rat models without evidence of GI toxicity even at high doses [1]. Although these literature data describe the broader indolalkanoic acid series rather than CAS 62663‑27‑8 specifically, the target compound’s 3‑propanoic acid chain aligns with the structural features identified as critical for achieving COX‑2 selectivity over COX‑1.

Medicinal Chemistry COX‑2 Selectivity Structure‑Activity Relationship

Biological Activity Spectrum: 2‑Phenylindole Class Precedent for Multi‑Target Pharmacology

A comprehensive 2023 review of 106 publications on 2‑phenylindole derivatives documents confirmed biological activities across at least six therapeutic areas: anticancer, antibacterial, anti‑inflammatory, analgesic, antiviral, and anti‑parasitic [1]. By contrast, simpler indole‑3‑alkanoic acids lacking the 2‑phenyl substituent (e.g., indole‑3‑propionic acid, IPA) exhibit a narrower, primarily anti‑inflammatory and metabolic regulatory profile mediated largely through the aryl hydrocarbon receptor (AhR) and pregnane X receptor (PXR) pathways [2]. The 2‑phenyl substitution thus expands the targetable biological space beyond that accessible with unsubstituted indole‑3‑propionic acid, making CAS 62663‑27‑8 a more versatile scaffold for multi‑target lead discovery.

Anticancer Anti‑inflammatory Drug Discovery

Regioisomeric Differentiation: 3‑Substituted vs. 1‑Substituted Indole Propanoic Acid in Structural Biology Applications

The regioisomer 3‑(2‑phenyl‑1H‑indol‑1‑yl)propanoic acid (CAS 65746‑55‑6), which bears the propanoic acid chain at the indole N‑1 position rather than C‑3, has been co‑crystallized as a ligand (PDB ligand code 57Q) in the Protein Data Bank entry 5D4A [1]. In contrast, CAS 62663‑27‑8 (C‑3 substitution) lacks a deposited protein co‑crystal structure, highlighting a key structural biology data gap. This regioisomeric difference has profound implications for binding geometry: the N‑1 isomer orients the carboxylic acid side chain perpendicular to the indole plane, whereas the C‑3 isomer projects it roughly coplanar with the indole ring system, resulting in distinct pharmacophoric vectors that are non‑interchangeable in structure‑based drug design.

Structural Biology Crystallography PDB Ligand

Optimal Application Scenarios for Procuring 3‑(2‑Phenyl‑1H‑indol‑3‑yl)propanoic acid (CAS 62663‑27‑8)


Lead Scaffold for Selective COX‑2 Inhibitor Development

The propanoic acid side chain at the indole 3‑position, combined with the 2‑phenyl substituent, aligns with the core pharmacophore identified by Lau et al. for achieving COX‑2 selectivity over COX‑1 while avoiding gastrointestinal toxicity [1]. Researchers pursuing next‑generation NSAIDs with improved safety profiles can use CAS 62663‑27‑8 as a starting scaffold for further elaboration (e.g., 4‑bromobenzyl substitution at N‑1) to generate patent‑novel, selective COX‑2 inhibitor candidates.

Multi‑Target Fragment‑Based or Phenotypic Screening Library Component

Given the documented multi‑target pharmacology of the 2‑phenylindole class — spanning anticancer, antibacterial, anti‑inflammatory, analgesic, antiviral, anti‑parasitic, and CNS activities [2] — this compound is an ideal inclusion in fragment‑based screening libraries or diversity‑oriented phenotypic screening decks where a single scaffold must address multiple therapeutic hypotheses simultaneously.

Structural Biology Probe for Unexplored Indole‑Binding Pockets

The absence of a deposited protein co‑crystal structure for the C‑3 regioisomer (CAS 62663‑27‑8), contrasted with the existing PDB entry for the N‑1 regioisomer (PDB 5D4A) [3], creates a specific opportunity for structural biology groups to generate novel co‑crystal structures and map the distinct binding geometry of the C‑3‑substituted indole scaffold against target proteins of interest.

Analytical Reference Standard for Method Development and Metabolite Identification

With a defined purity specification up to 98% and full characterization data (NMR, HPLC, GC) available from multiple vendors, CAS 62663‑27‑8 can serve as a qualified reference standard for developing LC‑MS/MS or HPLC‑UV methods aimed at detecting and quantifying 2‑phenylindole‑3‑propanoic acid derivatives in biological matrices, supporting both pharmacokinetic studies and impurity profiling.

Quote Request

Request a Quote for 3-(2-phenyl-1H-indol-3-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.